1-(5-Bromo-2-methylpyridin-3-yl)ethanone
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Overview
Description
1-(5-Bromo-2-methylpyridin-3-yl)ethanone is an organic compound with the molecular formula C8H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Bromo-2-methylpyridin-3-yl)ethanone can be synthesized through several methods. One common method involves the bromination of 2-methylpyridine followed by acetylation. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide. The acetylation step involves the use of acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-methylpyridin-3-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Pyridine N-oxides.
Reduction Reactions: Corresponding alcohols.
Scientific Research Applications
1-(5-Bromo-2-methylpyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methylpyridin-3-yl)ethanone involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes or receptors, thereby modulating biochemical pathways. The bromine atom and the carbonyl group play crucial roles in its binding affinity and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-3-methylpyridin-2-yl)ethanone
- 1-(5-Chloro-2-methylpyridin-3-yl)ethanone
- 1-(5-Fluoro-2-methylpyridin-3-yl)ethanone
Uniqueness
1-(5-Bromo-2-methylpyridin-3-yl)ethanone is unique due to the presence of the bromine atom at the 5-position of the pyridine ring, which imparts distinct reactivity and binding properties compared to its chloro and fluoro analogs. This uniqueness makes it a valuable compound in various chemical and biological studies .
Properties
IUPAC Name |
1-(5-bromo-2-methylpyridin-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5-8(6(2)11)3-7(9)4-10-5/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXHXSRABFBHKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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